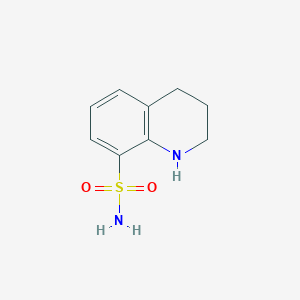
3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1351386-04-3 . It has a molecular weight of 152.2 and its IUPAC name is 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde . The compound is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C8H12N2O/c1-3-4-10-8(6-11)5-7(2)9-10/h5-6H,3-4H2,1-2H3 .Chemical Reactions Analysis
Pyrazoles, including 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde include a molecular weight of 152.2 , a storage temperature of 4°C , and a physical form of liquid .Scientific Research Applications
Synthesis and Structural Analysis : Compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and analyzed for their crystal structures, providing insights into their molecular configurations. These studies are fundamental in understanding the physical and chemical properties of these compounds (Xu & Shi, 2011).
Antimicrobial Applications : Derivatives of pyrazole carbaldehydes, such as 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, have shown broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. These findings suggest potential applications in developing new antimicrobial agents (Bhat et al., 2016).
Pharmacological Investigations : Pyrazole-appended quinolinyl chalcones have been synthesized and found to display promising antimicrobial properties, highlighting the potential pharmaceutical applications of these compounds (Prasath et al., 2015).
Development of Inhibitors : Some pyrazole carbaldehyde derivatives have been used as starting materials for synthesizing 5α-reductase and aromatase inhibitors, indicating their potential in developing drugs for treating conditions related to these enzymes (El-Naggar et al., 2020).
Solid State Emissive NLOphores : Pyrazole-based compounds with large stokes shifts have been synthesized, showing solid state emissions and high first hyperpolarizability, indicating their use in nonlinear optics (Lanke & Sekar, 2016).
Synthesis of Novel Derivatives : Novel pyrazolopyridine derivatives have been synthesized, displaying moderate to good antibacterial activity against various bacteria, suggesting potential in antibacterial drug development (Panda et al., 2011).
Spectroscopic and Biological Investigations : Studies have been conducted on the spectroscopic properties of pyrazole-based compounds and their biological activities, further contributing to the understanding of their chemical properties and potential applications (Kalaria et al., 2014).
Safety and Hazards
The safety information for 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
Pyrazoles, including 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-methyl-2-propylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-8(6-11)5-7(2)9-10/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNQLJREUIWWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
1351386-04-3 |
Source


|
| Record name | 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid](/img/structure/B2669769.png)
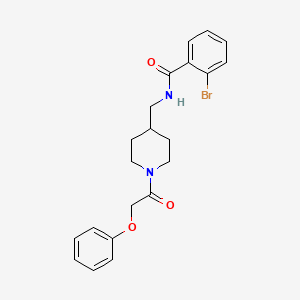
![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2669777.png)

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2669781.png)
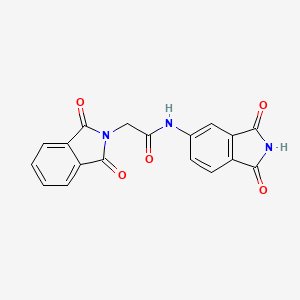
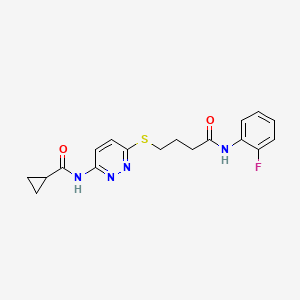
![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)
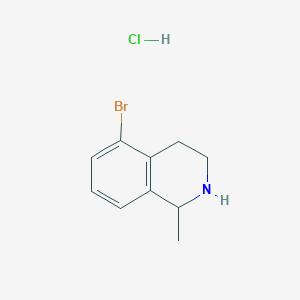
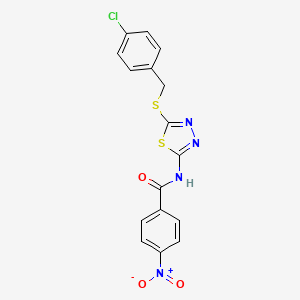
![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2669791.png)
